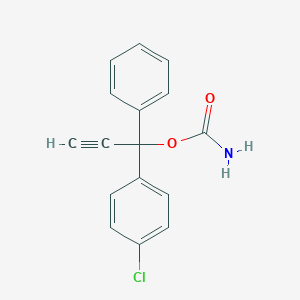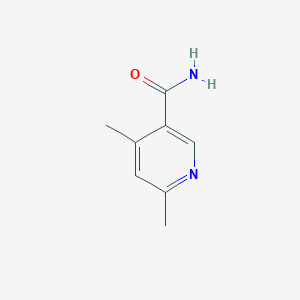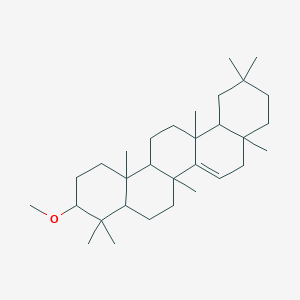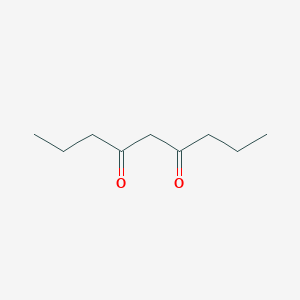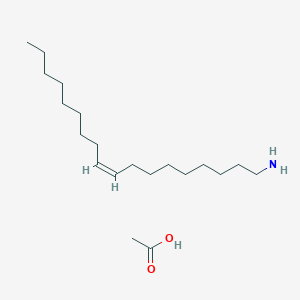
(Z)-Octadec-9-enylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Octadec-9-enylammonium acetate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion bonded to an octadec-9-enyl group and an acetate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enylammonium acetate typically involves the reaction of octadec-9-enylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octadec-9-enylamine+Acetic Acid→(Z)-Octadec-9-enylammonium acetate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yield and purity, and may include additional steps such as distillation, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Octadec-9-enylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce different ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Octadec-9-enylammonium acetate is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological membranes and its impact on cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have antimicrobial properties and could be explored as a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-Octadec-9-enylammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Octadec-9-enylamine: This compound is similar in structure but lacks the acetate ion.
Octadecylammonium acetate: This compound has a similar ammonium ion but with a saturated alkyl chain.
Uniqueness
(Z)-Octadec-9-enylammonium acetate is unique due to the presence of both the unsaturated octadec-9-enyl group and the acetate ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
10460-00-1 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl]azanium;acetate |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI-Schlüssel |
NLGOTHQMVKZTBP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH3+].CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[NH3+].CC(=O)[O-] |
Key on ui other cas no. |
10460-00-1 |
Synonyme |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


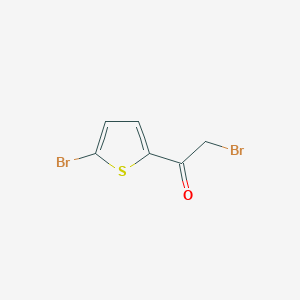
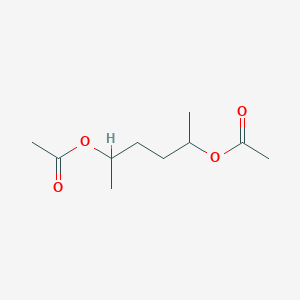
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)
